(6-Bromohex-3-EN-1-YL)benzene
Description
(6-Bromohex-3-en-1-yl)benzene is an organobromine compound featuring a benzene ring substituted with a hex-3-enyl chain terminated by a bromine atom at the 6th position. Its molecular structure combines aromaticity with an unsaturated alkenyl chain, rendering it reactive in cross-coupling reactions (e.g., Suzuki or Heck reactions) and nucleophilic substitutions. The bromine atom serves as a versatile leaving group, enabling applications in pharmaceuticals, agrochemicals, and polymer synthesis.
Properties
CAS No. |
52121-87-6 |
|---|---|
Molecular Formula |
C12H15Br |
Molecular Weight |
239.15 g/mol |
IUPAC Name |
6-bromohex-3-enylbenzene |
InChI |
InChI=1S/C12H15Br/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h1-3,5-6,9-10H,4,7-8,11H2 |
InChI Key |
DMQWIYJNNSABEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 1-Bromo-6-prop-2-ynyloxy cyclohexene (Compound 2, )
- Structure : Cyclohexene ring with bromine at position 1 and a propargyloxy group at position 5.
- Reactivity : The propargyloxy group enhances electrophilicity for click chemistry, while bromine facilitates nucleophilic substitution.
- Synthesis : Prepared via NaH-mediated alkylation of 2-bromocyclohexen-3-ol with propargyl bromide in THF .
(b) Benzyl Bromide Derivatives (Compound 6, )
- Structure : Benzene ring with a bromomethyl group.
- Reactivity : Direct benzylic bromine allows rapid SN2 substitutions but lacks the alkenyl moiety for conjugate additions.
- Synthesis : Synthesized via Li2CO3-mediated benzylation in DMF, yielding 29% isolated product .
- Comparison : The absence of an alkenyl chain in benzyl bromide derivatives reduces steric hindrance but limits utility in polymerization or cycloaddition reactions.
(c) Linear Bromoalkenes (e.g., 3-Bromopropylbenzene)
- Structure : Saturated bromoalkyl chain attached to benzene.
- Reactivity : Lower reactivity due to the absence of double bonds; bromine displacement dominates.
- Comparison : The hex-3-enyl chain in (6-bromohex-3-en-1-yl)benzene introduces regioselective reactivity at the alkene, enabling functionalization at both bromine and double-bond positions.
Physicochemical Properties
Critical Analysis of Evidence
The provided sources lack direct data on this compound, necessitating extrapolation from structural analogs. For instance, and highlight brominated cyclohexene and benzyl systems, while –7 catalog CAS numbers for bromoarenes but omit the target compound. This gap underscores the need for targeted experimental studies to confirm reactivity, stability, and applications.
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